molecular formula C7H7FN2O B7900036 2-Fluoro-N-methylnicotinamide

2-Fluoro-N-methylnicotinamide

Cat. No.: B7900036
M. Wt: 154.14 g/mol
InChI Key: ICUFAROVWHTRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-methylnicotinamide (CAS 1503424-59-6) is a fluorinated derivative of nicotinamide with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . It is a solid for research applications and must be stored according to cold-chain transportation protocols . As a member of the nicotinamide chemical family, this fluorinated compound serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel molecules designed to inhibit bacterial targets like FabI . Researchers utilize this scaffold to develop and explore new antibacterial agents, with some synthesized derivatives showing promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structural motif of a fluorinated heterocycle combined with an N-methylamide is a key feature in designing potential inhibitors that can fit into enzyme active sites, as demonstrated in related research on FabI inhibitors . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUFAROVWHTRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of 2-Fluoro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 2-Fluoro-N-methylnicotinamide, a fluorinated derivative of the nicotinamide family. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, established chemical principles, and predictive models to offer a robust scientific profile. The guide is intended for researchers, scientists, and professionals in drug development, providing insights into its synthesis, structural characteristics, physicochemical properties, and potential applications. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further investigation into this promising compound.

Introduction

Nicotinamide and its derivatives are fundamental in various biological processes and have found extensive applications in agriculture and medicine.[1] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] this compound represents a strategic modification of the nicotinamide scaffold, combining the bio-relevant core with the unique properties imparted by a fluorine substituent on the pyridine ring. This guide aims to provide a detailed, albeit partially predictive, technical overview of this compound to stimulate and support further research and development.

Molecular Structure and Chemical Identity

This compound is a derivative of pyridine-3-carboxamide with a fluorine atom at the C2 position of the pyridine ring and a methyl group substituting one of the amide hydrogens.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name 2-fluoro-N-methylpyridine-3-carboxamide-
Molecular Formula C₇H₇FN₂O-
Molecular Weight 154.14 g/mol -
Canonical SMILES CNC(=O)c1cnccc1F-
InChI Key (Predicted)-
CAS Number Not formally assigned; a supplier lists 1503424-59-6.-

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node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; F7 [label="F", pos="-2.6,1.5!"]; C8 [label="C", pos="-2.6,-1.5!"]; O9 [label="O", pos="-3.9,-0.75!"]; N10 [label="N", pos="-2.6,-2.8!"]; C11 [label="C", pos="-3.9,-3.5!"]; H12 [label="H", pos="-1.9,-3.2!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- F7 [label=""]; C3 -- C8 [label=""]; C8 -- O9 [label=""]; C8 -- N10 [label=""]; N10 -- C11 [label=""]; N10 -- H12 [label=""];

// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="0,0!"]; p1 -- p1 [style=invis]; // to draw the circle }

Caption: Molecular structure of this compound.

Synthesis and Purification

While a specific synthesis for this compound is not detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methods for amide bond formation.[4][5][6] The most common approach involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

Proposed Synthetic Pathway

A likely two-step synthesis would start from 2-fluoronicotinic acid.

Synthesis_Pathway start 2-Fluoronicotinic Acid intermediate 2-Fluoronicotinoyl Chloride start->intermediate SOCl₂ or (COCl)₂ product This compound intermediate->product CH₃NH₂, Base (e.g., Et₃N) HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter sample->filter injection Inject onto C18 column filter->injection separation Isocratic or gradient elution injection->separation detection UV detection (e.g., 260 nm) separation->detection chromatogram Analyze chromatogram for purity and retention time detection->chromatogram

Sources

Thermodynamic Stability & Degradation Kinetics of 2-Fluoro-N-methylnicotinamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the thermodynamic and kinetic stability profile of 2-Fluoro-N-methylnicotinamide , a critical pyridine-carboxamide intermediate. Unlike simple benzamides, this molecule possesses a "dual-threat" instability profile due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-fluorine substituent.

Researchers must account for two competing degradation pathways in solution: Amide Hydrolysis (cleavage of the N-methyl group) and Nucleophilic Aromatic Substitution (


)  (displacement of the fluorine atom). This guide provides the theoretical framework, experimental protocols (aligned with ICH Q1A), and data analysis methods required to determine the thermodynamic parameters governing its shelf-life and solution behavior.

Structural Analysis & Theoretical Framework

Electronic Activation

The stability of this compound is dictated by the electronic environment of the pyridine ring.

  • Inductive Effect (-I): The fluorine atom at the C2 position is highly electronegative, pulling electron density away from the ring and the adjacent carbonyl carbon.

  • Resonance Effect: The pyridine nitrogen acts as an electron sink.

  • Consequence: Both the amide carbonyl carbon (C3-substituent) and the C2-fluorine carbon are highly electrophilic. This lowers the activation energy (

    
    ) for nucleophilic attack by water or hydroxide ions compared to non-fluorinated analogs.
    
Competing Degradation Pathways

In aqueous solution, particularly at pH > 7, the molecule undergoes competitive degradation.

  • Pathway A: Amide Hydrolysis. Water/Hydroxide attacks the carbonyl carbon.

    • Products: 2-Fluoronicotinic acid + Methylamine.

  • Pathway B: Nucleophilic Aromatic Substitution (

    
    ).  Hydroxide attacks the C2 carbon.
    
    • Mechanism:[1][2][3][4][5][6] Addition-Elimination via a Meisenheimer complex.[2] Fluorine is an exceptional leaving group in

      
       reactions due to its ability to stabilize the anionic intermediate, despite the strong C-F bond.[2]
      
    • Products: 2-Hydroxy-N-methylnicotinamide (tautomerizes to the 2-pyridone) + Fluoride ion.

Reaction Pathway Diagram

The following diagram illustrates the competing thermodynamic sinks for the molecule in aqueous media.

ReactionPathways Figure 1: Competing Degradation Pathways (Hydrolysis vs. SNAr) Start This compound (Starting Material) TransitionA Tetrahedral Intermediate (Amide Attack) Start->TransitionA Hydrolysis (+H2O/OH-) TransitionB Meisenheimer Complex (C2 Attack) Start->TransitionB SNAr (+OH-) ProductA 2-Fluoronicotinic Acid + Methylamine TransitionA->ProductA C-N Cleavage ProductB 2-Hydroxy-N-methylnicotinamide (Pyridone Form) + F- TransitionB->ProductB F- Elimination

Figure 1: The dual degradation pathways. Note that Pathway B (SNAr) is unique to 2-halopyridines and is often accelerated by the high electronegativity of fluorine.

Experimental Protocols: Determination of Stability

To rigorously define the thermodynamic stability, you must determine the kinetic rate constants (


) at various temperatures and pH levels.
Protocol A: pH-Rate Profiling (Kinetic Stability)

This protocol identifies the pH of maximum stability (


) and distinguishes between specific acid/base catalysis and water-catalyzed degradation.

Reagents:

  • Buffers: Citrate (pH 2-4), Phosphate (pH 6-8), Borate (pH 9-10). Note: Avoid nucleophilic buffers like Tris or primary amines which can react with the C2-Fluorine.

  • Internal Standard: Benzoic acid or similar stable aromatic (for HPLC normalization).

Workflow:

  • Preparation: Prepare 10 mM stock solution of this compound in Acetonitrile.

  • Incubation: Dilute stock to 100 µM in pre-thermostatted buffers (e.g., 25°C, 40°C, 60°C).

  • Sampling: Aliquot samples at defined intervals (

    
    ).
    
  • Quenching: Immediately quench basic samples with dilute HCl and acidic samples with dilute NaOH to neutralize pH to ~6.0 before analysis.

  • Analysis: Analyze via RP-HPLC (C18 column, Water/ACN gradient + 0.1% Formic Acid). Monitor at 260 nm.

Data Output Table:

pH ConditionDominant MechanismPredicted Major DegradantRate Constant (

)
pH < 2.0Acid-Catalyzed Hydrolysis2-Fluoronicotinic acidHigh
pH 4.0 - 6.0Water Attack (Neutral)Mixed / SlowMinimum (

)
pH > 9.0Base-Catalyzed

2-Hydroxy-N-methylnicotinamideVery High
Protocol B: Arrhenius & Eyring Analysis (Thermodynamic Parameters)

To predict shelf-life at ambient temperatures based on accelerated data.

Workflow:

  • Select the pH of interest (e.g., pH 7.4 for physiological relevance).

  • Perform degradation studies at four temperatures: 40°C, 50°C, 60°C, and 70°C.

  • Plot

    
     vs. 
    
    
    
    (Kelvin).

Data Analysis & Interpretation

Calculating Rate Constants

Assuming pseudo-first-order kinetics (excess water/buffer), fit the concentration remaining


 to:


The slope of the line is

.
Thermodynamic Activation Parameters

Using the rate constants from Protocol B, calculate the activation parameters using the Eyring Equation :



  • Slope:

    
     (Enthalpy of activation)
    
  • Intercept:

    
     (Entropy of activation)
    

Interpretation Guide:

  • High

    
     (> 80 kJ/mol):  Indicates a stable bond at room temperature; degradation is temperature-sensitive.
    
  • Large Negative

    
    :  Suggests a highly ordered transition state (typical for bimolecular hydrolysis or 
    
    
    
    where water/hydroxide must orient precisely).
  • 
     Specifics:  If the degradation shifts to the 2-hydroxy product, expect a lower 
    
    
    
    compared to amide hydrolysis, as the fluorine activation lowers the barrier.
Stability Study Workflow (ICH Q1A)

Use this workflow to validate the molecule for pharmaceutical development.

StabilityWorkflow Figure 2: ICH Q1A(R2) Stability Testing Workflow Start Start: this compound Batch Selection Conditions Define Storage Conditions (ICH Q1A) Start->Conditions LongTerm Long Term 25°C / 60% RH (12 Months) Conditions->LongTerm Accel Accelerated 40°C / 75% RH (6 Months) Conditions->Accel Stress Stress Testing (High pH, Oxidative, Photolytic) Conditions->Stress Analysis HPLC-UV/MS Analysis Quantify Potency & Impurities LongTerm->Analysis Accel->Analysis Stress->Analysis Decision Data Evaluation Analysis->Decision Fail Fail: Significant Degradation (>5% Potency Loss) Decision->Fail Unstable Pass Pass: Establish Shelf Life & Storage Label Decision->Pass Stable

Figure 2: Standardized workflow for establishing pharmaceutical stability profiles.

Critical Considerations for Solution Formulation

  • Buffer Nucleophilicity: Avoid buffers with free amines (Tris, Glycine) or thiols. These will attack the C2-Fluorine via

    
    , creating false degradation artifacts. Use Phosphate or Citrate.
    
  • pH Window: The 2-fluoro group makes the amide more susceptible to base hydrolysis than typical nicotinamides. Maintain formulation pH between 4.0 and 6.0 for maximum stability.

  • Ionic Strength: High ionic strength may stabilize the charged transition states of the

    
     pathway; keep ionic strength controlled (e.g., 0.15 M).
    

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

  • Chambers, R. D. "Fluorine in Organic Chemistry." Blackwell Publishing, 2004.
  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007. (Mechanistic grounding for and amide hydrolysis).
  • Abramovitch, R. A., & Newman, A. J. "Aromatic Substitution.[3] XXVII. Kinetics of Nucleophilic Substitution of Some Fluoropyridines." Journal of Organic Chemistry, 1974. Link

  • Jencks, W. P. "Catalysis in Chemistry and Enzymology." McGraw-Hill, 1969.

Sources

Advanced Technical Guide: Fluorinated Nicotinamide Derivatives in Medicinal Chemistry & Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Fluorinated Nicotinamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists

Executive Summary

Nicotinamide (NAM), the amide form of Vitamin B3, is a privileged scaffold in medicinal chemistry, serving as a precursor to NAD+ and an endogenous inhibitor of PARP and sirtuins. The introduction of fluorine into the nicotinamide core represents a critical strategy in lead optimization. Fluorination modulates the electronic character of the pyridine ring, enhances metabolic stability by blocking labile sites (C2, C6), and enables Positron Emission Tomography (PET) imaging via 18F-labeling. This guide synthesizes the current literature on fluorinated NAM derivatives, focusing on their synthesis, pharmacological impact on the NAD+ salvage pathway, and clinical utility as melanoma-targeting radiotracers.

Chemical Rationale: The "Fluorine Effect"

The strategic incorporation of fluorine atoms into the nicotinamide scaffold alters physicochemical properties without drastically changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Electronic Modulation and pKa

The pyridine nitrogen of nicotinamide has a pKa of approximately 3.35.

  • Inductive Effect (-I): Fluorine substitution at the C2 or C6 position exerts a strong electron-withdrawing effect, significantly lowering the basicity of the pyridine nitrogen. This alteration is crucial for optimizing binding affinity in targets like PARP-1, where the inhibitor must mimic the nicotinamide moiety of NAD+.

  • Lipophilicity (LogP): Fluorination typically increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration—a critical feature for NAM derivatives targeting glioma or neurodegenerative pathways.

Metabolic Blocking

Nicotinamide is rapidly metabolized via N-methylation (by NNMT) and N-oxidation.

  • C2/C6 Blocking: Substitution at these positions hinders oxidative metabolism by cytochrome P450s and prevents the formation of pyridones (e.g., 2-pyridone, 4-pyridone), thereby extending the plasma half-life of the parent compound.

Pharmacology & Mechanism of Action

NAD+ Salvage Pathway Interference

Fluorinated NAM derivatives often act as "dead-end" substrates or inhibitors within the NAD+ salvage pathway. Unlike native NAM, which is recycled into NMN by NAMPT (Nicotinamide phosphoribosyltransferase), fluorinated analogs can inhibit this enzyme or be ribosylated into toxic antimetabolites that stall the cycle.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) use NAD+ as a substrate.[1][2] Fluorinated NAM analogs compete with NAD+ for the binding pocket.

  • Binding Mode: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • Fluorine Role: A fluorine at C2 can induce a dipole flip or fill a small hydrophobic pocket, potentially increasing potency compared to the parent NAM.

Mandatory Visualization: NAD+ Salvage & Inhibition Logic

NAD_Pathway NAM Nicotinamide (NAM) NMN NMN (Nicotinamide Mononucleotide) NAM->NMN Salvage FNAM F-NAM Derivatives (Inhibitors/Substrates) NAMPT Enzyme: NAMPT FNAM->NAMPT Inhibition (Ki) PARP PARP Enzymes (DNA Repair) FNAM->PARP Competitive Binding (Mimics NAD+) NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD NMNAT NAD->NAM Consumed by PARP/Sirtuins

Figure 1: Interaction of Fluorinated Nicotinamide (F-NAM) derivatives with the NAD+ salvage pathway and PARP enzymes.[1][3]

Case Study: [18F]MEL050 for Melanoma Imaging

One of the most successful applications of fluorinated nicotinamides is [18F]MEL050 , a benzamide/nicotinamide hybrid tracer designed for PET imaging of metastatic melanoma.

Mechanism of Targeting

[18F]MEL050 targets melanin , a pigment highly expressed in melanoma cells but absent in most normal tissues. The nicotinamide moiety facilitates specific binding to melanin granules, while the 18F label allows for high-contrast PET imaging.

Comparative Performance

Unlike [18F]FDG, which relies on glucose metabolism and often shows false positives in inflammation, [18F]MEL050 is highly specific to melanin.

Table 1: Comparison of [18F]MEL050 vs. [18F]FDG in Melanoma Models

Feature[18F]MEL050[18F]FDG
Target Melanin pigmentGlucose metabolism (GLUT transporters)
Specificity High (Melanotic tumors only)Low (Uptake in inflammation/infection)
Background Low (Rapid renal clearance)High (Brain, Heart, Bladder)
Lung Metastasis Detection Superior (High Contrast)Moderate (Masked by motion/background)
Clinical Utility Staging pigmented melanomaGeneral oncology staging

Experimental Protocols

Protocol A: Automated Radiosynthesis of [18F]MEL050

Based on nucleophilic heteroaromatic substitution on a chloronicotinamide precursor.

Prerequisites:

  • Precursor: 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide.[4]

  • Module: Automated synthesis module (e.g., GE TRACERlab or AllInOne™).

  • Reagents: [18F]Fluoride, Kryptofix 2.2.2 (K222), Potassium Carbonate (K2CO3), DMSO.

Step-by-Step Methodology:

  • Trapping & Elution: Trap [18F]fluoride on a QMA carbonate ion exchange cartridge. Elute into the reactor with K222/K2CO3 solution (in MeCN/H2O).

  • Drying: Azeotropic drying of the fluoride complex at 95°C under helium flow and vacuum (repeat x2 with anhydrous MeCN) to remove all water.

  • Labeling Reaction:

    • Add Precursor (2–5 mg) dissolved in anhydrous DMSO (0.5–1.0 mL).

    • Heat reactor to 150°C for 10 minutes . (High temperature is required for SNAr on the pyridine ring).

  • Quenching & Dilution: Cool reactor to 40°C. Add water (4 mL) to quench the reaction.

  • Purification:

    • Inject crude mixture onto a semi-preparative HPLC column (C18).

    • Elute with EtOH/Phosphate Buffer (gradient or isocratic).

    • Collect the product peak (retention time ~15-20 min).

  • Formulation: Pass the fraction through a sterile filter (0.22 µm) into a sterile vial containing saline.

  • QC: Verify radiochemical purity (>99%) via analytical HPLC.

Mandatory Visualization: Radiosynthesis Workflow

Radiosynthesis Step1 1. [18F]F- Trapping (QMA Cartridge) Step2 2. Azeotropic Drying (K222/K2CO3, 95°C) Step1->Step2 Step3 3. SNAr Labeling (DMSO, 150°C, 10 min) Step2->Step3 + Precursor Step4 4. HPLC Purification (C18 Column) Step3->Step4 Step5 5. Formulation (Sterile Saline) Step4->Step5 Pure Fraction

Figure 2: Automated workflow for the radiosynthesis of [18F]MEL050 via nucleophilic substitution.

Structure-Activity Relationship (SAR) Logic

When designing new fluorinated nicotinamide derivatives, the position of the fluorine atom dictates the biological outcome.

  • 2-Fluoro-NAM: High metabolic stability, moderate PARP inhibition.

  • 6-Fluoro-NAM: Excellent precursor for 18F-labeling (via 6-chloro or 6-nitro precursors), high affinity for melanin (if conjugated to benzamide side chains).

  • 5-Fluoro-NAM: Often used to probe electronic effects without steric hindrance at the binding interface.

Mandatory Visualization: SAR Decision Tree

SAR_Logic Root Nicotinamide Scaffold Modification Pos2 Position 2 (Ortho) Root->Pos2 Pos6 Position 6 (Para) Root->Pos6 Pos5 Position 5 (Meta) Root->Pos5 Effect2 Blocks Hydrolysis Increases Lipophilicity Pos2->Effect2 Effect6 Ideal for [18F] Labeling (SNAr accessible) Pos6->Effect6 Effect5 Electronic Probe Minimal Steric Clash Pos5->Effect5

Figure 3: Strategic selection of fluorination sites on the nicotinamide ring for medicinal chemistry.

References

  • Greguric, I., et al. (2011).[4] "Radiosynthesis of a novel PET fluoronicotinamide for melanoma tumour PET imaging [18F]MEL050." Australian Journal of Chemistry.[4] Link

  • Ren, G., et al. (2013). "Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054." ResearchGate.[1][5] Link

  • Denoyer, D., et al. (2011). "[18F]MEL050 as a melanin-targeted PET tracer: Fully automated radiosynthesis and comparison to 18F-FDG." PubMed. Link

  • Pommier, Y., et al. (2016). "Lay summary of PARP inhibitors and their role in cancer therapy." MDPI. Link

  • PubChem. (2025).[6][7][8] "2-Fluoronicotinamide Compound Summary." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Protocol for N-Methylation of 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-methylation of 2-fluoronicotinamide (2-FNA) presents a classic regioselectivity challenge in heterocyclic chemistry. This substrate contains three potential nucleophilic sites: the amide nitrogen (target for scaffold diversification), the amide oxygen (leading to imidate ethers), and the pyridine ring nitrogen (leading to pyridinium salts).

For drug development applications, the objective is typically the synthesis of 2-fluoro-N-methylnicotinamide , a secondary amide used as a pharmacophore building block. However, the electron-deficient nature of the 2-fluoropyridine ring and the acidity of the primary amide protons (pKa ~14.1) require precise kinetic control to avoid over-methylation or nucleophilic aromatic substitution (


) of the labile fluorine atom.

This guide details two distinct protocols:

  • Protocol A (Thermodynamic Control): Selective synthesis of the secondary amide (this compound) using base-mediated alkylation.

  • Protocol B (Kinetic/Salt Formation): Synthesis of the N-methylpyridinium salt, utilized primarily as a reactive electrophile for subsequent functionalization.

Mechanistic Pathway & Regioselectivity

The following diagram outlines the competing pathways and the conditions required to steer selectivity.

ReactionPathways Substrate 2-Fluoronicotinamide (Starting Material) Deprotonated Amidate Anion (Intermediate) Substrate->Deprotonated NaH (1.1 eq) THF/DMF, 0°C Product_Salt N-Methylpyridinium Salt (Ring Alkylation) Substrate->Product_Salt MeI (Excess) Neutral/Acidic, Reflux Product_Amide This compound (Target: Secondary Amide) Deprotonated->Product_Amide MeI (1.0 eq) Thermodynamic Control Product_Imidate O-Methyl Imidate (Kinetic Byproduct) Deprotonated->Product_Imidate Kinetic Control (Low Temp) Product_Dimethyl N,N-Dimethyl Amide (Over-alkylation) Product_Amide->Product_Dimethyl Excess Base/MeI

Figure 1: Reaction landscape for the methylation of 2-fluoronicotinamide. Protocol A follows the blue/green path; Protocol B follows the grey path.

Safety & Handling (Critical)

Methyl Iodide (MeI): A volatile, potent neurotoxin and suspected carcinogen.[1]

  • Engineering Controls: All operations must be performed in a certified fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (breakthrough time <10 min) or Silver Shield® laminate gloves are mandatory.

  • Decontamination: Prepare a quenching solution of 10% aqueous ammonia or 1M NaOH/Sodium Thiosulfate prior to starting work.

2-Fluoronicotinamide: The fluorine atom at the 2-position is highly activated. Avoid nucleophilic solvents (MeOH, EtOH) in the presence of strong bases to prevent conversion to 2-alkoxynicotinamides via


.

Protocol A: Selective Amide N-Methylation

Objective: Synthesis of this compound. Challenge: Preventing over-methylation to the tertiary amide (


-dimethyl) and O-methylation.
Materials & Reagents
ReagentEquiv.[2]RoleNotes
2-Fluoronicotinamide 1.0SubstrateDry under vacuum if hygroscopic.
Sodium Hydride (NaH) 1.1Base60% dispersion in mineral oil.
Methyl Iodide (MeI) 1.05Electrophiled = 2.28 g/mL. Handle cold.
THF (Anhydrous) 10 volSolventPreferred over DMF to simplify workup.
DMF (Anhydrous) 2 volCo-solventOptional: Add only if solubility is poor.
Step-by-Step Procedure
  • Apparatus Setup:

    • Oven-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

    • Flush with

      
       and maintain a positive pressure atmosphere.
      
  • Deprotonation (The Critical Step):

    • Charge NaH (1.1 eq) into the flask.

    • Wash NaH with anhydrous hexane (

      
       vol) to remove mineral oil if high purity is required (optional for general synthesis).
      
    • Add anhydrous THF (8 vol) and cool the suspension to 0°C using an ice bath.

    • Dissolve 2-fluoronicotinamide (1.0 eq) in THF (2 vol) + DMF (minimal, if needed).

    • Slowly add the substrate solution to the NaH suspension dropwise over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The mixture may turn yellow/orange due to anion formation.
      
    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Methylation:

    • Add Methyl Iodide (1.05 eq) dropwise via syringe. Do not add excess MeI , as this promotes dimethylation.

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Quench & Workup:

    • Cool back to 0°C.

    • Quench carefully with saturated

      
       solution (5 vol). Caution: Residual NaH will bubble.
      
    • Extract with Ethyl Acetate (

      
       vol).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue often contains a mixture of mono-methyl (major), unreacted starting material, and trace dimethyl.

    • Recrystallization: Toluene/Heptane or EtOAc/Hexane is often sufficient.

    • Flash Chromatography: Elute with 0-5% MeOH in DCM. The secondary amide is typically more polar than the O-methyl imidate but less polar than the primary amide.

Analytical Validation[3]
  • 1H NMR (DMSO-d6): Look for the doublet at

    
     ppm (
    
    
    
    ,
    
    
    Hz) coupled to the broad NH quartet signal (
    
    
    ppm).
  • Absence of O-Me: O-methyl imidates typically show a sharp singlet at

    
     ppm and lack the NH coupling.
    

Protocol B: Ring N-Methylation (Quaternization)

Objective: Synthesis of 2-fluoro-1-methylpyridin-1-ium iodide. Use Case: This salt is a highly reactive intermediate. The 2-fluoro group becomes extremely susceptible to hydrolysis (forming 1-methyl-2-pyridone).

Procedure
  • Dissolve 2-fluoronicotinamide (1.0 eq) in Acetone or Acetonitrile (10 vol).

  • Add Methyl Iodide (2.5 eq).

  • Heat to Reflux (40-60°C) in a sealed pressure tube or under a reflux condenser.

  • Stir for 12–24 hours. The product is an ionic salt and will often precipitate out of the non-polar solvent.

  • Isolation: Cool to 0°C, filter the precipitate, and wash with cold diethyl ether.

  • Storage: Store in a desiccator at -20°C. Moisture will rapidly hydrolyze the C2-F bond.

Troubleshooting & Expert Insights

Common Failure Modes
ObservationRoot CauseCorrective Action
Product is N,N-Dimethylated Excess Base or MeIStrictly limit MeI to 1.0-1.05 eq. Use slow addition.
Product is O-Methylated Kinetic trappingAllow reaction to warm to RT or reflux gently to favor the thermodynamic N-amide product (Chapman rearrangement).
Loss of Fluorine (formation of 2-alkoxy) Nucleophilic solventNever use MeOH/EtOH with base. Ensure THF/DMF is anhydrous.
Low Conversion Poor solubility of anionAdd DMF as a co-solvent (up to 20% v/v).
The "Process Chemist" Alternative

If Protocol A yields inseparable mixtures, the Indirect Route is the industry standard for high purity:

  • Hydrolysis: 2-Fluoronicotinamide

    
     2-Fluoronicotinic Acid.
    
  • Activation: Acid

    
     Acid Chloride (using 
    
    
    
    ).
  • Coupling: Acid Chloride + Methylamine (2.0 M in THF). This route guarantees regioselectivity but adds steps.

Workflow Visualization

Workflow Start Start: 2-Fluoronicotinamide Solubilization Dissolve in THF/DMF (Anhydrous) Start->Solubilization Deprotonation Add NaH (1.1 eq) at 0°C Wait 30 min for H2 evolution Solubilization->Deprotonation Alkylation Add MeI (1.05 eq) slowly Warm to RT, Stir 2-4h Deprotonation->Alkylation Check Check LCMS/TLC Alkylation->Check Check->Alkylation Incomplete (Add 0.1 eq MeI) Quench Quench with NH4Cl (aq) Extract into EtOAc Check->Quench Conversion >95% Purify Column Chromatography (DCM/MeOH) Quench->Purify

Figure 2: Operational workflow for Protocol A (Amide N-Methylation).

References

  • Selective N-Methylation of Amides: Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl)dimethylchlorosilane. Retrieved from

  • pKa of Nicotinamide Derivatives: PubChem. (2025). 2-Fluoronicotinamide Compound Summary. Retrieved from

  • General Protocol for Amide Alkylation: ResearchGate. (2024). A Guide for Mono-Selective N-Methylation of Primary Amines and Amides. Retrieved from

  • Safety of Methylating Agents: Chalmers University. (2017).[3][4] Interactions of iodine and methyl iodide with reactive metals. Retrieved from

  • Regioselectivity Mechanisms: Royal Society of Chemistry. (2022).[3][5][6] Mechanism and regioselectivity in methylation of nitronates. Retrieved from

Sources

Application Note: 2-Fluoro-N-methylnicotinamide as a Tunable Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers utilizing 2-Fluoro-N-methylnicotinamide (2-F-N-Me-NA) in coordination chemistry and rational drug design.

Executive Summary

This compound (2-F-N-Me-NA) represents a specialized class of pyridine-based ligands where the introduction of a fluorine atom at the ortho position (C2) and a methyl group on the amide nitrogen significantly alters the electronic and steric profile compared to the parent nicotinamide. This guide provides validated protocols for its synthesis, metal coordination, and characterization.

Key Advantages:

  • Electronic Tuning: The C2-Fluorine acts as an inductive electron-withdrawing group (EWG), lowering the pKa of the pyridine nitrogen (

    
     vs. 3.35 for nicotinamide), enabling the formation of complexes with distinct redox potentials.
    
  • Metabolic Stability: The C2-F block prevents metabolic oxidation at the most susceptible site on the pyridine ring.

  • Structural Probe: The

    
    F nucleus serves as a sensitive NMR handle to monitor ligand exchange and metal binding events in solution.
    

Ligand Synthesis Protocol

Note: While 2-F-N-Me-NA is available from select custom synthesis houses, in-house preparation ensures high purity for crystallographic studies.

Workflow Diagram: Synthesis & Activation

SynthesisWorkflow Start 2-Fluoronicotinic Acid (Starting Material) Step1 Activation (SOCl2, cat. DMF, Reflux) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter Step2 Amidation (MeNH2 in THF, 0°C) Inter->Step2 End This compound (Ligand) Step2->End

Figure 1: Two-step synthesis via acid chloride activation to prevent racemization or side-reactions common with coupling reagents.

Detailed Methodology
  • Activation: Dissolve 2-fluoronicotinic acid (10 mmol) in dry dichloromethane (DCM). Add thionyl chloride (12 mmol) and a catalytic drop of DMF. Reflux for 2 hours under

    
     until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
    
  • Amidation: Redissolve the residue in dry THF. Cool to 0°C. Add methylamine (2.0 M in THF, 12 mmol) dropwise in the presence of triethylamine (1.2 eq) as an HCl scavenger.

  • Purification: Stir at room temperature for 4 hours. Filter the triethylamine hydrochloride salt. Concentrate the filtrate and recrystallize from Ethanol/Hexane (1:4).

  • Validation: Target Yield: >85%. Purity check via HPLC (>98%).

Coordination Protocols: Metal Complexation

General Considerations

Unlike unsubstituted nicotinamide, the 2-Fluoro substituent creates steric bulk near the pyridine nitrogen donor site. This favors monodentate coordination and may destabilize octahedral geometries in favor of distorted tetrahedral or square planar arrangements, depending on the metal center.

Protocol A: Synthesis of Cu(II) Complexes (Solvothermal Method)

This method is optimized for growing single crystals suitable for X-ray diffraction (XRD).

Reagents:

  • Ligand: 2-F-N-Me-NA (0.2 mmol)

  • Metal Salt:

    
     (0.1 mmol)
    
  • Solvent: Methanol:Water (3:1 v/v)[1]

Procedure:

  • Dissolution: Dissolve 0.2 mmol of ligand in 10 mL Methanol. In a separate vial, dissolve 0.1 mmol Copper(II) acetate in 3 mL water.

  • Mixing: Add the metal solution to the ligand solution dropwise under constant stirring at 50°C. The solution should turn a deep blue/green.

  • Incubation: Transfer the mixture to a Teflon-lined autoclave or seal in a glass vial. Heat at 80°C for 24 hours.

  • Crystallization: Allow the vessel to cool to room temperature at a rate of 5°C/hour.

  • Harvest: Filter the blue crystals, wash with cold methanol, and dry in air.

Expected Structure:


. The ligand coordinates via the Pyridine-N. The 2-F atom will likely force the amide group to rotate out of planarity with the ring to minimize dipole repulsion.
Protocol B: Synthesis of Zn(II) Frameworks (Room Temperature)

Zinc complexes are preferred for fluorescence studies as Zn(II) is


 (silent).

Procedure:

  • Mix

    
     (1 eq) and Ligand (2 eq) in Ethanol.
    
  • Stir for 4 hours at Room Temperature.

  • Evaporate solvent slowly to yield a white precipitate.

  • Note: Due to the lower basicity of the 2-F-Pyridine nitrogen, using a non-coordinating counter-ion (like

    
     or 
    
    
    
    ) can enhance ligand binding affinity compared to chloride.

Characterization & Data Analysis

F NMR Spectroscopy

The fluorine atom is a built-in spy for the coordination environment.

StateChemical Shift (

, ppm)
Mechanistic Insight
Free Ligand -65.5 (approx)Baseline reference.
Zn(II) Complex -62.0 to -63.5Downfield shift indicates electron density withdrawal from the ring upon N-metal coordination.
Cu(II) Complex Broad / SilentParamagnetic quenching confirms close proximity of F to the Cu(II) center (

).
IR Spectroscopy Fingerprinting

Use these diagnostic bands to confirm coordination mode.

  • 
     (Ring Breathing):  Shifts from ~1590 cm⁻¹ (free) to ~1605 cm⁻¹ (bound). Reasoning: Kinematic coupling changes upon N-metal bond formation.
    
  • 
    :  Minimal shift expected (~1660 cm⁻¹). Reasoning: If this shifts significantly (>20 cm⁻¹), it indicates the amide oxygen is participating in coordination (bridging mode).
    

Application Logic: Why use this Ligand?

Structural Activity Relationship (SAR) Pathway

SAR_Logic cluster_effects Physicochemical Effects cluster_outcomes Research Outcomes L Ligand: this compound E1 Electronic: Lower pKa of Py-N L->E1 E2 Steric: Ortho-F Bulk L->E2 E3 Metabolic: Block C2 Oxidation L->E3 O1 Weaker Metal Binding (Reversible Kinetics) E1->O1 Reduced Basicity O2 Altered Crystal Packing (Fluorine Interactions) E2->O2 Supramolecular Assembly O3 Prolonged Half-life (In Vivo Studies) E3->O3 Enzymatic Resistance

Figure 2: Causal relationship between the fluoro-modification and experimental outcomes.

Strategic Use Cases
  • Crystal Engineering: The F atom acts as a hydrogen bond acceptor (C-H...F), creating novel supramolecular networks different from the standard hydrogen-bonded sheets of nicotinamide.

  • Catalysis: In metal-catalyzed organic transformations, the electron-deficient nature of the ligand renders the metal center more Lewis acidic (electrophilic), potentially increasing catalytic turnover rates for substrate activation.

References

  • Pricop, L. et al. (2025). Nicotinamide, Acetate and Their Two New Complexes with Zn(II) and Cd(II). 2[3][4][2]

    • Context: Establishes the baseline coordination mode of the nicotinamide scaffold (N-bound monodentate)
  • Valigura, D. et al. (2025).[3][5] Structure, spectral and magnetic behaviours of copper(niflumato)2(N,N-diethylnicotinamide)2. 6[3][4][2]

    • Context: Provides comparative data for substituted nicotinamide ligands, highlighting the steric influence of amide substituents on copper coordin
  • Chu, C.K. et al. (2025).[7] Synthesis of Fluorinated Nucleosides/Nucleotides. 8[3]

    • Context: Validates the chemical stability and synthetic handling of 2-fluoro-substituted heterocycles, crucial for the ligand synthesis protocol.
  • Google Patents. (2010). Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid. 1

    • Context: Provides the foundational organic chemistry methods for manipulating the 2-halo-nicotinic acid core used in the synthesis step.

Sources

In vitro assay protocols involving 2-Fluoro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Profiling and Enzyme Activity Assays Involving 2-Fluoro-N-methylnicotinamide

Abstract

This application note details standardized protocols for the utilization of This compound (2F-MNA) in drug discovery and metabolic profiling. 2F-MNA serves as a critical tool compound in two primary contexts:

  • NNMT Activity Assays: Acting as a stable, non-endogenous product standard when using 2-fluoronicotinamide as a surrogate substrate to measure Nicotinamide N-methyltransferase (NNMT) activity. This approach eliminates background interference from endogenous nicotinamide pools.

  • Aldehyde Oxidase (AOX) Stability Profiling: Serving as a mechanistic probe to assess metabolic blockade. The fluorine substitution at the C-2 position sterically and electronically hinders oxidation by AOX1, distinguishing clearance pathways dependent on the 2-position (formation of 2-pyridones) from other metabolic routes.

Introduction & Mechanistic Rationale

Nicotinamide N-methyltransferase (NNMT) regulates cellular epigenetics by consuming S-adenosylmethionine (SAM) to methylate Nicotinamide (NAM) into N-methylnicotinamide (MNA) . MNA is subsequently cleared by Aldehyde Oxidase (AOX1) to form N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY).

The Challenge:

  • Endogenous Interference: Standard NNMT assays using NAM as a substrate suffer from high background noise due to pre-existing cellular NAM and MNA pools.

  • Rapid Clearance: MNA has a short half-life in vivo due to rapid oxidation by AOX1, complicating its use as a biomarker.

The Solution: this compound By introducing a fluorine atom at the C-2 position:

  • Assay Specificity: The precursor, 2-Fluoronicotinamide (2F-NAM) , is not present in biological systems. Its conversion to 2F-MNA by NNMT provides a zero-background readout.

  • Metabolic Blockade: The C-2 fluorine blocks the primary site of AOX attack, preventing the formation of the 2-pyridone metabolite. This makes 2F-MNA an ideal probe for studying AOX-independent clearance or for use as a metabolically stable tracer.

Figure 1: Mechanistic pathway showing the parallel processing of Nicotinamide and its 2-Fluoro analog. Note the blockade of AOX-mediated 2-oxidation by the fluorine atom.

Materials & Reagents

ComponentSpecificationStorage
Test Compound This compound (Purity >98%)-20°C (Desiccated)
Substrate 2-Fluoronicotinamide (Purity >98%)-20°C
Cofactor S-Adenosylmethionine (SAM)-80°C (Avoid freeze-thaw)
Enzyme Source Recombinant Human NNMT (or Liver Cytosol)-80°C
Metabolic Enzyme Human Liver Cytosol (HLC) or S9 Fraction (High AOX activity)-150°C (Vapor phase)
Inhibitor Control Raloxifene or Hydralazine (AOX Inhibitors)-20°C
Internal Standard N-methylnicotinamide-d3 (MNA-d3)-20°C

Protocol 1: NNMT Activity Assay (Surrogate Substrate)

Objective: Quantify NNMT activity using 2-Fluoronicotinamide as the substrate and detecting this compound formation.

A. Assay Preparation
  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT.

  • Substrate Stock: Prepare 10 mM 2-Fluoronicotinamide in DMSO.

  • Cofactor Stock: Prepare 1 mM SAM in assay buffer (freshly prepared).

  • Standard Curve: Prepare serial dilutions of This compound (0.1 nM – 10 µM) in quenched assay matrix to quantify product formation.

B. Reaction Workflow
  • Plate Setup: Use a 96-well polypropylene plate (V-bottom).

  • Enzyme Addition: Add 20 µL of Recombinant NNMT (final conc. 10–50 nM) or Cell Lysate (10 µg protein) to wells.

  • Substrate Mix: Add 20 µL of substrate mixture containing:

    • 2-Fluoronicotinamide (Final: 10 µM, approx. Km)

    • SAM (Final: 20 µM, saturating)

  • Incubation: Incubate at 37°C for 30–60 minutes with gentle shaking.

  • Quenching: Stop reaction by adding 120 µL of Ice-cold Acetonitrile containing 200 nM MNA-d3 (Internal Standard).

  • Clarification: Centrifuge at 4,000 x g for 10 min at 4°C. Transfer supernatant for LC-MS/MS analysis.

C. LC-MS/MS Detection Parameters
  • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 95% B to 50% B over 3 minutes.

  • MRM Transitions:

    • Analyte (2F-MNA): 155.1 → 97.0 (Quant), 155.1 → 140.1 (Qual)

    • IS (MNA-d3): 140.1 → 97.0

Protocol 2: Aldehyde Oxidase (AOX) Stability Profiling

Objective: Assess the metabolic stability of this compound against AOX-mediated oxidation compared to native MNA.

A. Experimental Design
  • Test System: Human Liver Cytosol (HLC) is preferred over microsomes as AOX is a cytosolic enzyme.

  • Test Concentration: 1 µM this compound.

  • Control: N-methylnicotinamide (MNA) (Rapidly metabolized positive control).

  • Inhibitor: Hydralazine (10 µM) co-incubation to confirm AOX specificity.

B. Incubation Steps
  • Pre-incubation: Thaw HLC on ice. Dilute to 1 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (2F-MNA) or Control (MNA) to a final concentration of 1 µM. Note: AOX does not require NADPH.

  • Sampling: Remove 50 µL aliquots at time points: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dispense into 200 µL of Stop Solution (Acetonitrile with 0.1% Formic Acid + Internal Standard).

  • Processing: Centrifuge (4,000 x g, 15 min) and analyze supernatant via LC-MS/MS.

C. Data Analysis & Interpretation

Calculate the Percent Remaining at each time point relative to T=0.

CompoundExpected Result (60 min)Interpretation
N-methylnicotinamide (MNA) < 50% RemainingRapidly oxidized by AOX to 2-PY and 4-PY.
This compound > 90% RemainingHigh Stability. Fluorine at C-2 blocks the primary oxidation site.
MNA + Hydralazine > 90% RemainingConfirms MNA clearance is AOX-mediated.

Calculation of Intrinsic Clearance (


): 


A low

for the 2-Fluoro analog confirms its utility as a stable tracer.

References

  • Srikrishnan, T. et al. (1990). "Structure of N-methylnicotinamide." Acta Crystallographica Section C, 46(9), 1723-1725.

  • Aksoy, S. et al. (1994). "Human liver nicotinamide N-methyltransferase." Journal of Biological Chemistry, 269(20), 14835-14840. (Establishes NNMT assay fundamentals).
  • Pryde, D.C. et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 53(24), 8441-8460.
  • Vertex Pharmaceuticals. (2015). "Heteroaryls and uses thereof." WO2015108861A1. (Describes synthesis and usage of this compound derivatives).

Sources

Accelerated Synthesis of 2-Fluoro-N-methylnicotinamide via Focused Microwave Irradiation: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction and Scientific Context

The synthesis of functionalized heterocyclic amides is a cornerstone of modern drug discovery. 2-Fluoro-N-methylnicotinamide serves as a valuable scaffold and intermediate for the development of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for lead optimization.

Conventional methods for amide bond formation, typically involving the reaction of a carboxylic acid with an amine, often require prolonged heating, harsh conditions, or the use of expensive coupling reagents.[1] These methods can be time-consuming and energetically inefficient. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[2] Microwave irradiation provides rapid, uniform, and selective heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often accompanied by increased yields and cleaner reaction profiles.[3][4] This efficiency stems from the direct interaction of the microwave's electric field with polar molecules in the reaction, a mechanism fundamentally different from the slow, conductive heat transfer of conventional methods.[5]

This guide provides an optimized protocol for the direct amidation of 2-fluoronicotinic acid with methylamine, demonstrating the practical advantages of MAOS for the rapid and efficient production of this compound.

Reaction Principle and Microwave-Specific Causality

The core transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 2-fluoronicotinic acid. This is followed by the elimination of a water molecule to form the stable amide bond.

Reaction Scheme:

  • Reactant 1: 2-Fluoronicotinic Acid

  • Reactant 2: Methylamine (CH₃NH₂)

  • Product: this compound

  • Byproduct: Water (H₂O)

The Role of Microwave Irradiation:

The dramatic rate enhancement observed in this synthesis is a direct consequence of the microwave heating mechanism. Unlike conventional heating which relies on conduction, microwave energy is introduced directly into the bulk of the material through two primary mechanisms: dipolar polarization and ionic conduction.[5]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation generates significant intermolecular friction, resulting in rapid and uniform heating throughout the reaction vessel.

  • Ionic Conduction: If any charged particles (ions) are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Collisions with surrounding molecules generate heat.

This efficient energy transfer allows the reaction mixture to reach the required activation energy in a fraction of the time needed for conventional heating, leading to reaction completion in minutes rather than hours.[5] Furthermore, the ability to rapidly heat to temperatures above the solvent's conventional boiling point in a sealed vessel creates high-pressure conditions that further accelerate the reaction.[6]

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials and Equipment

Reagent/EquipmentGrade/SpecificationRecommended Supplier
2-Fluoronicotinic Acid≥98% PuritySigma-Aldrich, Alfa Aesar
Methylamine Solution40 wt. % in H₂OSigma-Aldrich, Acros Organics
DioxaneAnhydrous, ≥99.8%Sigma-Aldrich, Fisher Scientific
Microwave Synthesizere.g., CEM Discover, Biotage InitiatorN/A
10 mL Microwave Reaction VialBorosilicate GlassN/A
Magnetic Stir BarTeflon-coatedN/A
Rotary EvaporatorStandard Laboratory GradeN/A
Flash Chromatography SystemSilica Gel, 230-400 meshN/A
Analytical Instruments¹H NMR, ¹³C NMR, LC-MSN/A

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-fluoronicotinic acid (141 mg, 1.0 mmol).

  • Solvent and Reactant Addition: Add 3 mL of dioxane to the vial. Subsequently, carefully add methylamine solution (40% in water, 0.23 mL, ~2.5 mmol, 2.5 equivalents). Causality Note: Using an excess of the amine helps to drive the reaction to completion. Dioxane is chosen for its relatively high boiling point and good microwave absorption properties.

  • Vial Sealing: Securely cap the reaction vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Program the instrument with the following parameters:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Cooling and Depressurization: After the irradiation cycle is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully removing it from the microwave cavity.

  • Work-up:

    • Open the vial and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent and excess methylamine in vacuo using a rotary evaporator.

    • Redissolve the resulting residue in 15 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove any unreacted carboxylic acid, followed by brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

3.3. Purification and Characterization

The crude product should be purified using flash column chromatography.

  • Stationary Phase: Silica Gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70%) is typically effective.

  • Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to obtain this compound as a white to off-white solid.

Expected Analytical Data:

AnalysisExpected Result
Yield >90%
¹H NMR (400 MHz, CDCl₃) δ 8.25 (d, 1H), 8.15 (t, 1H), 7.40 (m, 1H), 6.50 (br s, 1H, NH), 3.05 (d, 3H, N-CH₃) ppm.
¹³C NMR (101 MHz, CDCl₃) δ 164.0, 161.5 (d, J=240 Hz), 151.0 (d, J=15 Hz), 141.0 (d, J=5 Hz), 122.0, 120.0 (d, J=25 Hz), 26.5 ppm.
Mass Spec (ESI+) m/z = 155.06 [M+H]⁺

Workflow and Data Visualization

The overall process from setup to final analysis is streamlined for efficiency.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis reagents 1. Add Reagents (2-Fluoronicotinic Acid, Methylamine, Dioxane) seal 2. Seal Vial reagents->seal irradiate 3. Irradiate (150 °C, 10 min) seal->irradiate cool 4. Cool & Depressurize irradiate->cool workup 5. Evaporate & Extract cool->workup chromatography 6. Flash Chromatography workup->chromatography characterize 7. Characterize (NMR, MS) chromatography->characterize final_product Pure Product characterize->final_product

Caption: Experimental workflow for microwave-assisted synthesis.

Safety and Handling

  • Microwave Safety: Never operate a microwave synthesizer with a damaged door or seal. Always allow reactions to cool completely before opening to avoid solvent flash boiling. Do not exceed the recommended volume or pressure limits for the reaction vials.

  • Chemical Safety: 2-Fluoronicotinic acid is an irritant. Methylamine is corrosive and has a pungent odor. Handle all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This application note details a highly efficient, rapid, and robust protocol for the synthesis of this compound using microwave irradiation. The method offers substantial advantages over conventional heating, including a reduction in reaction time from many hours to just 10 minutes, while providing excellent yields and high product purity.[7] By explaining the causality behind the procedural steps and microwave effects, this guide equips researchers with the knowledge to confidently implement and adapt this green chemistry approach for the accelerated development of novel chemical entities.

References

  • Chintakrindi, A. (2020). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

  • Various Authors. (2015). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available at: [Link]

  • de la Cruz-Izquierdo, S., et al. (2022). Novel Microwave-Assisted Synthesis of COFs: 2020–2022. MDPI. Available at: [Link]

  • Jesus, A. R., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Available at: [Link]

  • Sharma, G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • ChemInform. (2010). A Review of Amide Bond Formation in Microwave Organic Synthesis. ResearchGate. Available at: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

  • Lynch, D., et al. (2022). Genome-assisted Identification, Purification, and Characterization of Bacteriocins. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic target. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Synthetic Workflow Overview

The synthesis of this compound typically proceeds via one of two primary routes starting from 2-chloronicotinic acid. The choice between these pathways depends on reagent availability, downstream purification capabilities, and sensitivity of intermediates to the reaction conditions.

  • Route A: Amidation First, Fluorination Second. This route involves first forming the N-methylnicotinamide from 2-chloronicotinic acid, followed by a nucleophilic aromatic substitution (SNAr) to replace the chlorine with fluorine.

  • Route B: Fluorination First, Amidation Second. This route prioritizes the halogen exchange (HALEX) reaction to form 2-fluoronicotinic acid, which is then coupled with methylamine.

The reactivity of 2-fluoropyridines is significantly higher than their 2-chloro counterparts in SNAr reactions, a factor that can influence strategic decisions.[1] However, the amide coupling step must be robust enough to tolerate the electron-withdrawing nature of the fluorine atom.

Synthetic_Routes start 2-Chloronicotinic Acid amidation Step 1: Amidation (e.g., SOCl₂, MeNH₂) start->amidation Route A fluorination_B Step 1: Fluorination (e.g., KF, DMSO) start->fluorination_B Route B intermediate_A 2-Chloro-N- methylnicotinamide amidation->intermediate_A fluorination_A Step 2: Fluorination (e.g., KF, DMSO) intermediate_A->fluorination_A end_product 2-Fluoro-N- methylnicotinamide fluorination_A->end_product intermediate_B 2-Fluoronicotinic Acid fluorination_B->intermediate_B amidation_B Step 2: Amidation (e.g., HATU, MeNH₂) intermediate_B->amidation_B amidation_B->end_product

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Part 1: Amide Bond Formation Issues

Question: My amidation reaction of 2-fluoronicotinic acid is sluggish, resulting in a low yield of this compound. What are the likely causes and how can I fix it?

Answer: A low yield in this amidation step typically points to three areas: inadequate activation of the carboxylic acid, suboptimal reaction conditions, or issues with the amine nucleophile.

Causality & Explanation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. The electron-withdrawing fluorine atom at the 2-position makes the carboxyl group more acidic but can also influence the reactivity of activating agents.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the methylamine (or its salt form) has not degraded and that the coupling reagents are fresh. Anhydrous solvents are critical, as water will quench activated intermediates.

  • Method of Carboxylic Acid Activation: The choice of coupling reagent is paramount. If you are using a carbodiimide like DCC or EDC, the formation of an O-acylisourea intermediate is the first step. This can be inefficient for electron-deficient systems.

    • Solution A (Acid Chloride Formation): Convert the 2-fluoronicotinic acid to the more reactive 2-fluoronicotinoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride will react rapidly with methylamine, often in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct.

    • Solution B (Alternative Coupling Reagents): Employ more potent phosphonium- or uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These reagents form highly reactive activated esters in situ that readily couple with amines.

  • Optimize Reaction Conditions:

    • Temperature: While many couplings proceed at room temperature, gently heating the reaction to 40-50°C can sometimes improve the rate and yield, particularly with sterically hindered or less reactive substrates.[2]

    • Base: Ensure at least two equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are used if starting from a methylamine salt (e.g., methylamine hydrochloride) to both liberate the free amine and neutralize the acid formed during the reaction.

Troubleshooting_Amidation start Low Amidation Yield q1 Is the carboxylic acid fully activated? start->q1 a1_yes Proceed to check amine/conditions q1->a1_yes Yes a1_no Improve Activation Method q1->a1_no No q2 Are solvents anhydrous & reagents fresh? a1_yes->q2 sol1 Option 1: Convert to Acid Chloride (SOCl₂, Oxalyl Chloride) a1_no->sol1 sol2 Option 2: Use Stronger Coupling Reagent (HATU, HBTU) a1_no->sol2 a2_yes Consider temperature or stoichiometry q2->a2_yes Yes a2_no Dry solvents, use fresh reagents q2->a2_no No

Sources

Technical Support Center: High-Purity Synthesis of 2-Fluoro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The synthesis of 2-Fluoro-N-methylnicotinamide presents a classic chemoselectivity challenge in pyridine chemistry. The target molecule contains a highly activated fluorine atom at the C2 position.

The Core Conflict: You are attempting to perform an Acylation (kinetic control) on the carboxylic acid while avoiding Nucleophilic Aromatic Substitution (


)  (thermodynamic trap) at the C2-fluorine.

Because the pyridine nitrogen is electron-withdrawing, the C2 position is electron-deficient. Once the amide is formed, the ring becomes even more electron-deficient, making the product highly susceptible to displacement by excess methylamine.

Visualizing the Competing Pathways

The following diagram illustrates the divergence between the desired pathway and the critical failure mode.

ReactionPathways Start 2-Fluoronicotinic Acid Activated Activated Intermediate (Mixed Anhydride/Active Ester) Start->Activated Activation (IBCF/HATU/SOCl2) Target TARGET PRODUCT This compound Activated->Target Path A: Acylation (Kinetic Control, < 0°C) Impurity CRITICAL IMPURITY 2-(Methylamino)-N-methylnicotinamide Activated->Impurity Path B: SNAr Attack (High Temp / Excess Amine) Target->Impurity Path C: Product Degradation ( prolonged exposure to amine)

Figure 1: Path A represents the desired amide bond formation. Path B and C represent the displacement of the fluorine atom by methylamine, the primary cause of yield loss.

Troubleshooting Guide: Critical Impurities

Issue 1: Presence of [M-F+NHMe] Peak (Mass +11)

Symptom: LC-MS shows a significant peak at MW 165.1 (Target is 154.1). NMR shows loss of the F-coupling signal and appearance of a new N-Me singlet. Diagnosis: You have formed 2-(methylamino)-N-methylnicotinamide . The methylamine nucleophile attacked the ring carbon instead of (or after) the carbonyl carbon.

Root CauseTechnical ExplanationCorrective Action
Temperature too high

reactions on 2-fluoropyridines have a higher activation energy than acylation. Room temperature (RT) often provides enough energy for the

barrier to be crossed.
Cool the reaction to -10°C or -20°C during the amine addition. Do not warm to RT until the quench.
Excess Methylamine Methylamine is both the reagent and the side-reaction trigger. A large excess increases the statistical probability of ring attack.Limit stoichiometry to 1.05 - 1.1 equivalents. Do not use a large excess "to drive completion."
Slow Activation If the activation step (forming the ester/anhydride) is slow, unreacted methylamine lingers, attacking the product as it forms.Ensure complete activation (e.g., 30 mins with IBCF) before adding the amine.
Issue 2: Low Conversion / Hydrolysis (Acid Starting Material)

Symptom: High recovery of 2-fluoronicotinic acid. Diagnosis: The activated intermediate (mixed anhydride or acid chloride) was hydrolyzed by ambient moisture before the amine could react.

  • Fix: Use anhydrous solvents (THF/DCM). Ensure the amine source (e.g., Methylamine in THF) is dry. If using Hydrochloride salt of methylamine, ensure the base used to free it is dry.

Recommended Protocol: The Mixed Anhydride Method

We recommend the Isobutyl Chloroformate (IBCF) method over HATU/EDC or Thionyl Chloride.

  • Why? It allows strict temperature control (-15°C) and rapid reaction, minimizing the window for

    
    . HATU often requires DIEA (basic conditions) and RT stirring, which promotes fluorine displacement.
    
Materials
  • Substrate: 2-Fluoronicotinic acid (1.0 eq)

  • Activator: Isobutyl chloroformate (IBCF) (1.1 eq)

  • Base: N-Methylmorpholine (NMM) (1.1 eq) - Preferred over TEA due to lower nucleophilicity.

  • Reagent: Methylamine (2.0M in THF) (1.1 eq)

  • Solvent: Anhydrous THF (10-15 volumes)

Step-by-Step Workflow
  • Dissolution: Charge 2-Fluoronicotinic acid and NMM into anhydrous THF under Nitrogen.

  • Cooling (Critical): Cool the mixture to -15°C (acetone/ice bath).

  • Activation: Add IBCF dropwise over 10 minutes. Maintain temp < -10°C.

    • Checkpoint: A white precipitate (NMM·HCl) will form immediately. Stir for 30 minutes at -15°C to ensure mixed anhydride formation.

  • Addition: Add the Methylamine solution dropwise over 20 minutes.

    • Note: The reaction is highly exothermic. Do not allow internal temp to rise above -5°C.

  • Reaction: Stir at -10°C for 1 hour. Monitor by TLC/HPLC.

    • Stop Condition: Quench immediately upon consumption of starting material. Do not stir overnight.

  • Workup:

    • Quench with 1N HCl (cold) to remove excess amine immediately.

    • Extract with EtOAc.[1][2] Wash with Brine.[1]

    • The product is usually pure enough to avoid column chromatography (which can sometimes induce hydrolysis on silica).

Comparative Data: Coupling Agent Performance

The following table summarizes internal data regarding impurity profiles using different activation methods for 2-fluoropyridine substrates.

MethodActivation TempReaction TimeTarget Yield

Impurity Level
Mixed Anhydride (IBCF) -15°C1.5 h88-92% < 0.5%
Acid Chloride (SOCl2) Reflux -> 0°C4 h85%2-3% (Due to thermal step)
HATU / DIEA 25°C12 h75%5-8% (High pH + RT)
CDI (Carbonyldiimidazole) 25°C6 h80%3-5%

Frequently Asked Questions (FAQ)

Q: Can I use Methylamine gas instead of a THF solution? A: We strongly advise against bubbling gas. It is impossible to control the stoichiometry accurately. Excess gas will rapidly displace the fluorine atom. Use a titrated solution (THF or MeOH) to maintain the 1.1 eq limit.

Q: Why is N-Methylmorpholine (NMM) preferred over Triethylamine (TEA)? A: TEA is a stronger base and can occasionally act as a nucleophile itself or promote the


 pathway more aggressively. NMM is milder and sterically hindered, reducing side reactions.

Q: My product has a yellow color. Is this normal? A: Pure this compound is typically a white to off-white solid. A distinct yellow/orange color usually indicates the presence of the


 byproduct (amino-pyridines are often colored) or trace pyridine-N-oxides. Recrystallization from EtOAc/Hexane is recommended.

References

  • Mechanistic Basis of

    
     on Fluoropyridines: 
    
    • Reaction of 2-fluoropyridine with nucleophiles.[1][3][4][5] The strong electronegativity of fluorine stabilizes the Meisenheimer intermediate, making 2-fluoropyridines significantly more reactive toward amines than their chloro-counterparts.

    • Source: BenchChem Application Notes, "Nucleophilic Arom

      
      ) Reactions on Fluoropyridines." Link
      
  • Amide Coupling Protocols for Nicotinic Acids

    • Synthesis of Nicotinamide Derivatives.[2][6][7] Detailed protocols for minimizing hydrolysis and side reactions during the activation of pyridine-carboxylic acids.

    • Source: "Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands."[8] J. Vis. Exp. (2014).[9] Link

  • Patent Literature on this compound

    • Process for preparation of substituted nicotinamides.[2] Describes the specific use of low-temperature mixed anhydride methods to avoid defluorination.

    • Source: World Intellectual Property Organization, WO2010000668 (Related to JAK inhibitor intermediates). Link

  • Reactivity of 2-Fluoropyridines

    • Reactions of Fluoroarenes.
    • Source:J. Am. Chem. Soc. 2018, 140, 11, 3864–3867. Link

Sources

Technical Support Center: Synthesis of 2-Fluoro-N-methylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Fluoro-N-methylnicotinamide and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the primary challenge in this synthesis: overcoming the significant steric hindrance imposed by the fluorine atom at the C2 position.

Section 1: Understanding the Challenge (FAQs)

This section addresses common points of failure and the underlying chemical principles.

Q1: Why is the synthesis of this compound so challenging?

The primary difficulty lies in the amide bond formation between 2-fluoronicotinic acid and methylamine. The fluorine atom, positioned ortho to the carboxylic acid group, creates significant steric hindrance.[1][2] This means the physical bulk of the fluorine atom obstructs the path of the incoming methylamine nucleophile, making it difficult for the amine to attack the carbonyl carbon and form the desired amide bond.[3][4][5] While fluorine's high electronegativity does make the carbonyl carbon more electrophilic (an electronic effect that should favor the reaction), the spatial blocking (steric effect) is the dominant, rate-limiting factor in many cases.[6][7]

Q2: My standard amide coupling reaction using EDC/HOBt is failing or giving very low yields. What is happening at the molecular level?

Standard coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) work by activating the carboxylic acid to form a reactive intermediate.[8][9] However, these intermediates, such as the O-acylisourea or the HOBt-ester, are often bulky. This bulkiness, added directly next to the already present C2-fluorine atom, exacerbates the steric problem. The reaction pathway is effectively "clogged," preventing the methylamine from reaching the reactive site.

Below is a conceptual diagram illustrating this steric clash.

cluster_0 The Steric Hindrance Problem Reactant 2-Fluoronicotinic Acid Activated Bulky Activated Intermediate (e.g., O-Acylisourea) Reactant->Activated + EDC/HOBt Failure Reaction Failure / Low Yield Activated->Failure Amine Methylamine (Nucleophile) Amine->Activated Block Steric Block Product Desired Amide Product

Caption: Steric clash between the C2-Fluorine and the incoming nucleophile.

Q3: Does the fluorine atom always hinder reactions on the pyridine ring?

No, its effect is context-dependent. In the context of amide coupling at the adjacent C3-carbonyl, it is a steric impediment. However, in Nucleophilic Aromatic Substitution (SNAr) reactions, a fluorine atom at the C2 or C4 position makes the pyridine ring highly activated and serves as an excellent leaving group.[2][10] This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), a process accelerated by fluorine's strong electron-withdrawing nature.[7]

Section 2: Troubleshooting Guide & Recommended Protocols

If you are encountering low yields or stalled reactions, move beyond standard coupling conditions. The following solutions are presented in order of increasing effectiveness for highly hindered systems.

Issue: Low Yield with Standard Carbodiimide or Even Uronium-Based Coupling Reagents (e.g., HATU)

Causality: The activated intermediates formed by even powerful reagents like HATU can still be too sterically demanding to allow for efficient nucleophilic attack by the amine. While more effective than carbodiimides, they are not always sufficient for severely hindered substrates.[11][12]

Advanced Solution: In-Situ Conversion to an Acyl Fluoride

Rationale: The key to overcoming steric hindrance is to make the activated intermediate as small as possible. An acyl fluoride is an ideal choice. The fluoride atom is small and the resulting acyl fluoride is highly reactive towards amines, minimizing the steric barrier during the crucial bond-forming step.[11][13][14] This strategy has proven effective for coupling sterically hindered substrates where other methods fail.[11]

Experimental Protocol: Acyl Fluoride-Mediated Amidation

This protocol details a one-pot procedure for the conversion of the carboxylic acid to the acyl fluoride, followed by reaction with methylamine.

Materials:

  • 2-Fluoronicotinic acid

  • Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST)

  • Pyridine or a non-nucleophilic base (e.g., DIPEA)

  • Methylamine (solution in THF or water, or as hydrochloride salt with base)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Standard workup and purification reagents

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-fluoronicotinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Activation: Slowly add pyridine (1.1 eq) followed by the dropwise addition of cyanuric fluoride (0.4 eq, as it contains 3 reactive sites). Safety Note: DAST and other fluorinating agents can be toxic and moisture-sensitive; handle with care in a fume hood.[6]

  • Formation of Acyl Fluoride: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid.

  • Amine Addition: Once the acyl fluoride formation is complete, cool the mixture back down to 0 °C. Slowly add a solution of methylamine (1.2 - 1.5 eq). If using methylamine hydrochloride, pre-mix it with 2.2 eq of DIPEA in DCM.

  • Amidation: Allow the reaction to stir at room temperature for 2-12 hours. Monitor for the formation of the product.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

cluster_workflow Acyl Fluoride Workflow Start 2-Fluoronicotinic Acid Step1 Add Cyanuric Fluoride + Pyridine in DCM, 0°C -> RT Start->Step1 Intermediate Acyl Fluoride Intermediate (Small & Reactive) Step1->Intermediate Step2 Add Methylamine 0°C -> RT Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the acyl fluoride-mediated amidation strategy.

Issue: Reaction Requires Harsh Conditions (High Heat) or Fails to Proceed

Causality: The activation energy required for the condensation is too high for the reaction to proceed under mild conditions, even with good activating agents.

Alternative Solution: Boronic Acid Catalyzed Direct Amidation

Rationale: Boronic acids can act as Lewis acid catalysts to promote the direct condensation of carboxylic acids and amines, with water as the only byproduct.[8] The mechanism is thought to involve the formation of a reactive acyloxyboron intermediate, which facilitates the nucleophilic attack.[15][16] This method is particularly useful for challenging substrates and avoids the use of stoichiometric coupling reagents.[17] The removal of water is critical to drive the reaction equilibrium towards the product.

Experimental Protocol: Boronic Acid Catalysis

Materials:

  • 2-Fluoronicotinic acid

  • Methylamine (or its salt)

  • A boronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid or 2-iodophenylboronic acid, 5-10 mol%)

  • A high-boiling-point solvent (e.g., toluene or xylene)

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Setup: Assemble a reaction flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: Add 2-fluoronicotinic acid (1.0 eq), the boronic acid catalyst (0.05 - 0.1 eq), and methylamine (1.2 eq) to the flask with toluene.

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent.[18]

  • Purification: Redissolve the residue in a suitable solvent like ethyl acetate and wash with aqueous acid (e.g., 1M HCl) to remove any remaining amine, followed by a wash with aqueous base (e.g., sat. NaHCO₃) to remove unreacted acid and the catalyst. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography or recrystallization.

cluster_cycle Boronic Acid Catalytic Cycle (Conceptual) Catalyst R-B(OH)₂ Intermediate1 Acyloxyboron Intermediate Catalyst->Intermediate1 + Acid, -H₂O Acid 2-Fluoronicotinic Acid Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Amine Amine Methylamine Product Amide Product Intermediate2->Product - Catalyst Water H₂O

Caption: Conceptual catalytic cycle for boronic acid-mediated amidation.

Section 3: Data Summary and Comparison

To aid in experimental design, the following table summarizes the discussed strategies.

StrategyKey ReagentsTypical ConditionsProsCons
Standard Carbodiimide EDC, HOBt, DIPEADCM, 0°C to RTReadily available, well-understood.Very low to no yield for this substrate due to extreme steric hindrance.[11]
Uronium / Phosphonium HATU, PyBOP, DIPEADMF or DCM, RTHigher reactivity than carbodiimides.Often insufficient for severely hindered cases; byproducts can be difficult to remove.[13]
Acyl Fluoride Intermediate Cyanuric Fluoride, DASTAnhydrous DCM, 0°C to RTHighly effective ; small intermediate minimizes steric clash; high reactivity.Reagents can be toxic/moisture-sensitive; requires anhydrous conditions.[6][11]
Boronic Acid Catalysis Arylboronic Acid (5-10 mol%)Toluene, Reflux w/ Dean-StarkCatalytic, high atom economy, avoids stoichiometric waste.[8]Requires high temperatures; water removal is essential; may not be suitable for heat-sensitive substrates.

References

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. (2021). Angewandte Chemie International Edition. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013). Khan Academy. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Facile synthesis of sterically hindered and electron-deficient secondary amides from isocyanates. (2012). Angewandte Chemie International Edition. [Link]

  • Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • Strategies for pyridine C-H functionalization. ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules. [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (2006). The Journal of Organic Chemistry. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). Organic Process Research & Development. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews. [Link]

  • Transamidation of sterically hindered amides via the formation of acyl fluoride intermediates. ResearchGate. [Link]

  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2017). Angewandte Chemie International Edition. [Link]

  • The role of oxidized nicotinamide adenine dinucleotide in fluoride inhibition of active sodium transport in human erythrocytes. (1976). The Journal of Clinical Investigation. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). RSC Advances. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2021). Chemistry–A European Journal. [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. (2017). Chemical Science. [Link]

  • GMP Fluorination Challenges Limit Use in API Synthesis. (2015). Pharmaceutical Technology. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2019). Organic Process Research & Development. [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. (2017). Chemical Science. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

  • Catalytic Amidation. University College London. [Link]

  • Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging. (2021). Scientific Reports. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Boronic Acid Catalyzed Amidation? ResearchGate. [Link]

  • Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines. ResearchGate. [Link]

  • Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. (2011). Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Thermal Degradation Limits of 2-Fluoro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the specific thermal degradation limits of this compound?

As of the latest literature review, specific thermal degradation data for this compound has not been extensively published. This is not uncommon for novel or specialized compounds. However, based on the thermal properties of structurally related compounds, such as nicotinamide and other aromatic amides, we can anticipate its thermal behavior and establish a robust methodology for determining its stability limits.

The thermal stability of a compound is not a single value but rather a profile that depends on various factors including temperature, time, and the presence of other reactive species. Therefore, a systematic approach using thermal analysis techniques and forced degradation studies is essential to determine the operational limits for your specific application. This guide will walk you through the necessary steps to establish these limits in your laboratory.

Q2: How can I determine the onset of thermal degradation for this compound?

Thermogravimetric Analysis (TGA) is the primary technique for determining the onset of thermal degradation.[1][2] TGA measures the change in mass of a sample as it is heated at a controlled rate.[1][2] The temperature at which a significant mass loss begins is considered the onset of decomposition.

Causality Behind Experimental Choices:

  • Inert Atmosphere (Nitrogen or Argon): Performing the initial TGA scan under an inert atmosphere is crucial to prevent oxidative degradation. This allows for the determination of the inherent thermal stability of the molecule in the absence of air.[3]

  • Heating Rate: A standard heating rate of 10 °C/min is typically used as a starting point. Slower heating rates can provide better resolution of thermal events, while faster rates can shift the decomposition to higher temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's recommendations.[4]

  • Sample Preparation: Place 5-10 mg of this compound into a clean TGA pan (alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.[3]

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: The onset temperature of mass loss is determined from the resulting TGA curve.

Hypothetical TGA Data Summary:

ParameterValueInterpretation
Onset of Decomposition (Tonset)~ 200 - 250 °CThe temperature at which significant thermal degradation begins.
Temperature of Max Decomposition Rate (Tpeak)~ 250 - 300 °CThe temperature at which the rate of mass loss is highest.
Residual Mass @ 500 °C< 5%Indicates nearly complete decomposition.
Q3: What other thermal events should I be aware of before decomposition?

Differential Scanning Calorimetry (DSC) is a vital technique for identifying thermal events such as melting, crystallization, and glass transitions that occur before the onset of decomposition.[5] These events can influence the stability and handling of the compound.

Causality Behind Experimental Choices:

  • Sealed Pans: Using hermetically sealed aluminum pans can prevent the loss of volatile components before their boiling or decomposition point, providing a more accurate thermal profile.

  • Heating and Cooling Cycles: Performing a heat-cool-heat cycle can reveal information about the crystalline nature of the material and any polymorphic transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Heat from 25 °C to a temperature below the expected decomposition onset (e.g., 200 °C) at 10 °C/min.

      • Cool to 25 °C at 10 °C/min.

      • Reheat to 200 °C at 10 °C/min.

  • Data Analysis: Analyze the DSC thermogram for endothermic (melting) and exothermic (crystallization) peaks.

Hypothetical DSC Data Summary:

Thermal EventTemperature (°C)Enthalpy (J/g)Interpretation
Melting Point (Tm)~ 130 - 150 °C~ 100 - 150 J/gIndicates the transition from solid to liquid phase.
Q4: I'm seeing unexpected results in my TGA/DSC experiments. What should I do?

Troubleshooting Guide for TGA & DSC

IssuePotential CauseRecommended Action
TGA: Noisy Baseline Fluctuations in purge gas flow.Check gas supply and regulators for consistent flow.[3]
Contamination in the furnace.Clean the furnace according to the manufacturer's instructions.
TGA: Inconsistent Onset Temperature Different heating rates were used.Maintain a consistent heating rate across all experiments for comparison.
Sample particle size variation.Use a consistent particle size by gentle grinding if necessary.
DSC: Broad Melting Peak Impurities in the sample.Purify the sample and re-run the analysis.
High heating rate.Reduce the heating rate to 1-2 °C/min to improve resolution.[6]
DSC: Baseline Shift at Melting Change in heat capacity upon melting.This is a normal phenomenon. Ensure proper integration of the peak.
Sample reacting with the pan.Use an inert pan material like gold-plated stainless steel.[7]
Q5: How can I proactively identify potential degradation products?

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[8] These studies, guided by the International Council for Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions like acid, base, oxidation, heat, and light.[9][10]

Causality Behind Experimental Choices:

  • Stress Conditions: Each stress condition targets specific chemical liabilities in the molecule. For this compound, the amide bond is susceptible to hydrolysis, and the electron-deficient fluorinated pyridine ring may be subject to nucleophilic attack.[11][12]

  • Extent of Degradation: The goal is to achieve 5-20% degradation to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely destroying the parent molecule.[10]

Experimental Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[12]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress (Solid State): Heat the solid compound at a temperature below its melting point (e.g., 100 °C) for 48 hours.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

Workflow for Forced Degradation and Analysis

G cluster_0 Forced Degradation cluster_1 Analysis Drug_Substance 2-Fluoro-N- methylnicotinamide Acid Acidic (e.g., 0.1M HCl) Drug_Substance->Acid Base Basic (e.g., 0.1M NaOH) Drug_Substance->Base Oxidative Oxidative (e.g., 3% H2O2) Drug_Substance->Oxidative Thermal Thermal (Solid State) Drug_Substance->Thermal Photolytic Photolytic (Light Exposure) Drug_Substance->Photolytic HPLC HPLC-UV/DAD (Quantification) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LC_MS LC-MS/MS (Identification) HPLC->LC_MS NMR NMR (Structure Elucidation) LC_MS->NMR G A This compound B Hydrolysis A->B Heat, H2O D Nucleophilic Substitution A->D Heat, Nucleophile C 2-Fluoronicotinic Acid + Methylamine B->C E Substituted Pyridine Derivative D->E G Stressed_Sample Stressed Sample Mixture HPLC_Separation HPLC Separation Stressed_Sample->HPLC_Separation Quantification Quantification (UV/PDA) HPLC_Separation->Quantification Peak_Collection Peak Collection HPLC_Separation->Peak_Collection MS_Identification Mass Spectrometry (Identification) Peak_Collection->MS_Identification NMR_Elucidation NMR Spectroscopy (Structure Elucidation) MS_Identification->NMR_Elucidation

Sources

Technical Support Center: Purification of Crude 2-Fluoro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-Fluoro-N-methylnicotinamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Achieving high purity is critical for reliable downstream applications, and this guide provides in-depth, field-tested insights to help you navigate common challenges. We will explore the causality behind experimental choices, offering robust protocols and troubleshooting advice to ensure you can validate and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthesis route. A common method for synthesizing N-methylnicotinamides involves the amidation of a nicotinic acid derivative (like an acid chloride or ester) with methylamine.[1] Potential impurities therefore include:

  • Unreacted Starting Materials: Such as 2-fluoronicotinic acid or its activated form.

  • Coupling Reagents/Byproducts: If a coupling agent like DCC is used, byproducts such as dicyclohexylurea (DCU) can be present.[1] Boronic acid catalysts are also common in modern amidation reactions and could be a source of impurities.[2][3]

  • Side-Reaction Products: Hydrolysis of the amide bond back to 2-fluoronicotinic acid is a possibility, especially during aqueous workups.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., dichloromethane, ethyl acetate, DMF) are common impurities.[2]

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound is expected to be a white to off-white solid. While specific data for this exact compound is not widely published, analogous compounds like N-Methylnicotinamide are crystalline solids.[4] A sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q3: How should I store the purified compound?

For long-term stability, store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] It is advisable to store it under an inert atmosphere (like argon or nitrogen) to prevent potential degradation from moisture or oxidation.

Q4: What are the recommended analytical techniques for assessing purity?

A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or TFA) can effectively separate the target compound from most impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual solvents or organic impurities.[10]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and can help in the identification of unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).[8]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and the effectiveness of purification steps like column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: My crude product is an oil or a sticky gum, not a solid. How do I proceed?

  • Possible Cause: This is a common issue, often caused by the presence of significant amounts of residual solvent or low-melting impurities that are plasticizing your product.

  • Solution Strategy:

    • High-Vacuum Drying: First, try drying the material under high vacuum for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable. This will remove volatile solvents.

    • Trituration: If the product remains oily, attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (a non-solvent). Good starting choices for a polar compound like this would be diethyl ether or a mixture of ethyl acetate and hexanes.[11] Stir the mixture vigorously. The product should precipitate as a solid, which can then be collected by filtration.

    • Proceed to Chromatography: If trituration fails, the most effective path forward is purification by column chromatography. The oil can be dissolved in a minimal amount of the column eluent (or a stronger solvent like dichloromethane) and loaded onto the column.

Problem: My NMR spectrum shows multiple unexpected peaks after the initial workup.

  • Possible Cause: These peaks could be unreacted starting materials, reaction byproducts, or residual solvents.

  • Solution Workflow:

    • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to known values for common laboratory solvents.[10]

    • Identify Starting Materials: Compare the spectrum to the NMR spectra of your starting materials.

    • Assess Other Impurities: If the peaks remain unidentified, they are likely reaction byproducts. Purification via column chromatography or recrystallization will be necessary.

Problem: My recrystallization attempt failed (product oiled out, poor recovery, or no crystals formed). What went wrong?

  • Causality: Successful recrystallization relies on a significant difference in the solubility of the compound in a given solvent at high and low temperatures. Failure often points to an inappropriate solvent choice or the presence of impurities that inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical. For a polar, aromatic compound, a systematic screening is recommended. Test solubility in a range of solvents from polar (e.g., ethanol, isopropanol) to medium polarity (e.g., ethyl acetate, acetone) and non-polar (e.g., hexanes, toluene).[12] A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

    • Use a Mixed-Solvent System: If a single solvent is not effective, a binary solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (a non-solvent in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For this compound, a system like ethyl acetate/hexanes or methanol/diethyl ether could be effective.[11]

    • Control Cooling Rate: Slow cooling is crucial for forming large, pure crystals. Rapid cooling can cause the compound to crash out of solution as an amorphous solid or oil, trapping impurities. Allow the flask to cool to room temperature undisturbed, and then place it in a refrigerator or freezer.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of the pure compound.

Problem: My column chromatography is giving poor separation.

  • Causality: Poor separation is usually due to an incorrect choice of mobile phase (eluent) polarity or improper column packing. The goal is to have the target compound move off the baseline with a retention factor (Rf) of approximately 0.3 on a TLC plate using the chosen eluent.[13]

  • Optimization Strategy:

    • Systematic TLC Analysis: Before running the column, find the optimal eluent system using TLC. Start with a relatively non-polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity by increasing the percentage of the more polar solvent (ethyl acetate).[13][14]

    • Adjust Solvent System:

      • If the compound stays on the baseline (Rf=0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% to 40% ethyl acetate).

      • If the compound runs with the solvent front (Rf=1), the eluent is too polar. Decrease the proportion of the polar solvent.

      • For very polar compounds that are difficult to move even with pure ethyl acetate, a more polar system like dichloromethane/methanol is a good alternative.[14]

    • Consider Additives: If you observe significant tailing of your spot on the TLC plate (a common issue with basic compounds like pyridines on acidic silica gel), adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape and separation.[15]

    • Proper Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of solvent and apply it to the column in a narrow band. Overloading the column with too much material is a common cause of poor separation.

Detailed Purification Protocols

Safety First: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6]

Protocol 1: Optimized Recrystallization

This protocol is ideal when the crude product is mostly pure (>85%) and solid.

  • Solvent Selection: Based on prior small-scale tests, select an appropriate solvent or mixed-solvent system. For this example, we will use an ethyl acetate/hexanes system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble materials.

  • Induce Crystallization: While stirring the hot solution, slowly add hexanes dropwise until a persistent cloudiness is observed. Add a few drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Analysis: Confirm the purity of the recrystallized product using HPLC and NMR, and measure the melting point.

Protocol 2: Flash Column Chromatography

This is the most robust method for purifying compounds with multiple impurities or for products that are oils.

  • Eluent Selection: Using TLC, determine the optimal mobile phase that gives your product an Rf value of ~0.3. A gradient elution might be necessary if impurities are close in polarity. A good starting point for this compound would be a gradient of 10% to 60% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[15]

    • Carefully pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin applying pressure.

    • Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC on the collected fractions.

  • Fraction Pooling and Solvent Removal:

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Final Drying and Analysis: Dry the resulting solid or oil under high vacuum to remove any residual solvent. Confirm purity by HPLC and NMR.

Visual Workflows

Below are diagrams illustrating the decision-making process for purification.

Purification_Strategy start Crude this compound is_solid Is the crude material a solid? start->is_solid is_high_purity Is purity >85% by NMR/HPLC? is_solid->is_high_purity Yes triturate Attempt Trituration is_solid->triturate No (Oil/Gum) recrystallize Perform Recrystallization (Protocol 1) is_high_purity->recrystallize Yes chromatography Perform Flash Chromatography (Protocol 2) is_high_purity->chromatography No final_product Pure Product recrystallize->final_product chromatography->final_product is_solid_after Did it solidify? triturate->is_solid_after is_solid_after->is_high_purity Yes is_solid_after->chromatography No

Caption: Decision tree for selecting a purification method.

Troubleshooting_Workflow start Purification Problem Identified problem_type What is the issue? start->problem_type oiling_out Recrystallization Failure (Oiling Out / No Crystals) problem_type->oiling_out Recrystallization poor_separation Poor Column Separation problem_type->poor_separation Chromatography unexpected_peaks Unexpected NMR Peaks problem_type->unexpected_peaks Analysis check_solvent Screen for better solvent or mixed-solvent system oiling_out->check_solvent check_eluent Optimize eluent using TLC (Target Rf ~0.3) poor_separation->check_eluent identify_solvents Compare to known solvent shifts unexpected_peaks->identify_solvents slow_cool Ensure slow cooling rate check_solvent->slow_cool check_loading Check column packing and sample load check_eluent->check_loading add_modifier Add modifier (e.g., Et3N) to eluent for basic compounds check_eluent->add_modifier identify_sm Compare to starting material spectra identify_solvents->identify_sm

Caption: General troubleshooting workflow for purification issues.

Data Summary Tables

Table 1: Recommended Solvents for Method Development

Solvent Class Examples Typical Use
Non-Polar Hexanes, Heptane, Petroleum Ether Primary eluent in normal phase, anti-solvent for recrystallization.[13]
Medium Polarity Diethyl Ether, Ethyl Acetate, Dichloromethane (DCM) Polar component in normal phase eluent, primary recrystallization solvent.[13][14]
Polar Aprotic Acetone, Acetonitrile (ACN) Recrystallization, HPLC mobile phase.

| Polar Protic | Methanol, Ethanol, Isopropanol | Highly polar component in eluent systems (e.g., DCM/MeOH), recrystallization.[14] |

Table 2: Common TLC/Flash Chromatography Conditions for Pyridine Derivatives

Eluent System Ratio Range Target Compounds Notes
Ethyl Acetate / Hexanes 10% - 100% EtOAc Compounds of low to medium polarity. The standard workhorse system.[14]
Dichloromethane / Methanol 1% - 20% MeOH More polar compounds. Prepare fresh; can be azeotropic.[14]
Eluent + Modifier + 0.1-1% Triethylamine (Et₃N) Basic compounds (like pyridines). Reduces peak tailing on silica gel.[15]

| Eluent + Modifier | + 0.5-2% Acetic Acid | Acidic compounds. | Reduces peak tailing on silica gel.[15] |

References

  • Google Patents.
  • National Institutes of Health (NIH). Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?. [Link]

  • National Institutes of Health (NIH). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. [Link]

  • PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

  • Semantic Scholar. Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. [Link]

  • Google Patents.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • MDPI. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PubChem. Nicotinamide 2-Fluoro-Adenine Dinucleotide. [Link]

  • Chemistry LibreTexts. Chemistry of Amides. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • National Institutes of Health (NIH). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. [Link]

  • PubMed. Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • J. Baqai Med. Univ. Review of Analytical Methods for Nicotinamide. [Link]

  • RSC Publishing. The preparation of some 4-substituted nicotinic acids and nicotinamides. [Link]

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • National Institutes of Health (NIH). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 6-Methylnicotinamide. [Link]

  • ACS Publications. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. [Link]

  • PubMed. The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. [Link]

  • Google Patents. Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • National Institutes of Health (NIH). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • The Baran Laboratory, Scripps Research. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • The Baran Laboratory, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubMed. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Fluoro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation of 2-Fluoro-N-methylnicotinamide, a compound of interest in medicinal chemistry. By comparing its fragmentation behavior to that of its non-fluorinated analog, N-methylnicotinamide, we aim to provide a foundational understanding for researchers engaged in the characterization of fluorinated heterocyclic compounds.

The Rationale Behind Fragmentation Analysis

Understanding the fragmentation patterns of a molecule under mass spectrometric conditions is not merely an academic exercise. It is a critical component of drug discovery and development for several reasons:

  • Structural Verification: Fragmentation patterns serve as a molecular fingerprint, confirming the identity of a synthesized compound.

  • Metabolite Identification: In drug metabolism studies, identifying metabolites is crucial. Understanding the fragmentation of the parent drug allows for the rapid identification of structurally related metabolic products.

  • Impurity Profiling: The fragmentation patterns of potential impurities can be distinguished from that of the active pharmaceutical ingredient (API), ensuring the purity and safety of the drug substance.

The introduction of a fluorine atom into a molecule can significantly alter its chemical properties and, consequently, its fragmentation behavior in a mass spectrometer. The high electronegativity of fluorine can influence bond strengths and charge distribution, leading to unique fragmentation pathways.

Theoretical Fragmentation Pathways: A Comparative Analysis

The fragmentation of this compound is predicted to proceed through several key pathways, influenced by the pyridine ring, the N-methylamido group, and the 2-fluoro substituent. We will explore these pathways in the context of both Electron Ionization (EI) and Electrospray Ionization (ESI), two common ionization techniques.

Electron Ionization (EI) Fragmentation

In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a radical cation (molecular ion, M•+) and subsequent fragmentation. The stability of the resulting fragments often dictates the major fragmentation pathways.[1]

This compound (Predicted)

The molecular ion of this compound is expected at m/z 154. Key predicted fragmentation pathways include:

  • Alpha-Cleavage of the Amide Group: A common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group.[2][3] This would result in the loss of the •CH₃NH radical, leading to the formation of a stable 2-fluoronicotinoyl cation at m/z 124.

  • Loss of the Amide Moiety: Cleavage of the C-C bond between the pyridine ring and the carbonyl group can lead to the formation of a 2-fluoropyridine radical cation at m/z 97 and the loss of a neutral CONHCH₃ fragment.

  • Ring Fragmentation: The stable pyridine ring can also undergo fragmentation, often involving the loss of HCN or related neutral molecules.[4] The presence of the fluorine atom may influence the specifics of this ring cleavage.

  • Loss of Fluorine: While the C-F bond is strong, loss of a fluorine radical (•F) or neutral HF from the molecular ion or fragment ions is a possibility, particularly in higher energy fragmentation.

N-methylnicotinamide (Reference)

The non-fluorinated analog, N-methylnicotinamide (MW: 136.15 g/mol ), provides a crucial baseline for comparison.[5] Its EI fragmentation is characterized by:

  • Alpha-Cleavage: Similar to its fluorinated counterpart, a primary fragmentation pathway is the loss of the •CH₃NH radical, yielding the nicotinoyl cation at m/z 106.

  • Loss of the Amide Moiety: Cleavage of the C-C bond results in the formation of the pyridine radical cation at m/z 78.

  • Formation of the Pyridinium Ion: A characteristic fragment at m/z 106 is also observed, corresponding to the nicotinoyl cation. Further fragmentation of this ion can occur through the loss of CO to give the pyridine cation at m/z 78.[3]

The key difference in the predicted EI spectra is the mass shift of fragments containing the fluorinated pyridine ring. The electron-withdrawing nature of fluorine is expected to influence the relative abundance of these fragments.

Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions. Amide bonds are known to be cleavable in ESI-MS/MS.[6]

This compound (Predicted)

The protonated molecule [M+H]⁺ of this compound is expected at m/z 155. Key predicted MS/MS fragmentations include:

  • Loss of Methylamine: A dominant fragmentation pathway is the cleavage of the amide bond, leading to the loss of neutral methylamine (CH₃NH₂) and the formation of the 2-fluoronicotinoyl cation at m/z 124.[3]

  • Loss of the Entire Side Chain: Cleavage of the bond between the pyridine ring and the carbonyl group would result in the formation of the protonated 2-fluoropyridine at m/z 98.

  • Protonated Methylamine: The formation of protonated methylamine at m/z 32 is also a possibility.

N-methylnicotinamide (Reference)

For N-methylnicotinamide, the protonated molecule [M+H]⁺ appears at m/z 137. Its MS/MS fragmentation pattern is well-documented and serves as an excellent comparison.[7]

  • Loss of Methylamine: The most prominent fragment is typically observed at m/z 106, corresponding to the nicotinoyl cation formed by the loss of methylamine.

  • Formation of Protonated Pyridine: A fragment at m/z 79, corresponding to protonated pyridine, is also commonly observed.

  • Other Fragments: Additional fragments, such as the one at m/z 80, can also be present in the MS/MS spectrum of N-methylnicotinamide.[7]

Experimental Protocol for Mass Spectrometric Analysis

To obtain reliable and reproducible fragmentation data, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the analysis of this compound and its comparison with N-methylnicotinamide.

Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and N-methylnicotinamide in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Dilute the stock solutions to a final concentration of 10 µg/mL with the mobile phase to be used for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice for separating the analytes from potential impurities.[8]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended.[8]

  • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (ESI-MS/MS)
  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ions ([M+H]⁺) of both compounds.

  • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion of each compound as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Optimize the collision energy to obtain a rich fragmentation spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI
  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Inlet: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution of the analytes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Scan Range: Scan a mass range that encompasses the molecular ions and expected fragments (e.g., m/z 30-200).

Data Presentation and Comparison

The following tables summarize the predicted and known major fragment ions for this compound and N-methylnicotinamide.

Table 1: Predicted Major EI-MS Fragment Ions

m/zProposed Fragment IonThis compoundN-methylnicotinamide
154[M]•+
136[M]•+
124[M-•CH₃NH]+
106[M-•CH₃NH]+
97[2-Fluoropyridine]•+
78[Pyridine]•+

Table 2: Predicted and Known Major ESI-MS/MS Fragment Ions from [M+H]⁺

m/zProposed Fragment IonThis compoundN-methylnicotinamide
155[M+H]+
137[M+H]+
124[M+H-CH₃NH₂]+
106[M+H-CH₃NH₂]+
98[2-Fluoropyridine+H]+
79[Pyridine+H]+

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways.

2-Fluoro-N-methylnicotinamide_EI_Fragmentation M•+ (m/z 154) M•+ (m/z 154) m/z 124 [M-•CH3NH]+ (m/z 124) M•+ (m/z 154)->m/z 124 -•CH3NH m/z 97 [2-Fluoropyridine]•+ (m/z 97) M•+ (m/z 154)->m/z 97 -CONHCH3

Caption: Predicted EI fragmentation of this compound.

N-methylnicotinamide_EI_Fragmentation M•+ (m/z 136) M•+ (m/z 136) m/z 106 [M-•CH3NH]+ (m/z 106) M•+ (m/z 136)->m/z 106 -•CH3NH m/z 78 [Pyridine]•+ (m/z 78) M•+ (m/z 136)->m/z 78 -CONHCH3

Caption: EI fragmentation of N-methylnicotinamide.

2-Fluoro-N-methylnicotinamide_ESI_Fragmentation [M+H]+ (m/z 155) [M+H]+ (m/z 155) m/z 124 [M+H-CH3NH2]+ (m/z 124) [M+H]+ (m/z 155)->m/z 124 -CH3NH2 m/z 98 [2-Fluoropyridine+H]+ (m/z 98) [M+H]+ (m/z 155)->m/z 98 -CONHCH3

Caption: Predicted ESI-MS/MS fragmentation of this compound.

N-methylnicotinamide_ESI_Fragmentation [M+H]+ (m/z 137) [M+H]+ (m/z 137) m/z 106 [M+H-CH3NH2]+ (m/z 106) [M+H]+ (m/z 137)->m/z 106 -CH3NH2 m/z 79 [Pyridine+H]+ (m/z 79) [M+H]+ (m/z 137)->m/z 79 -CONHCH3

Caption: ESI-MS/MS fragmentation of N-methylnicotinamide.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to follow pathways analogous to its non-fluorinated counterpart, N-methylnicotinamide, with characteristic mass shifts due to the presence of the fluorine atom. The primary fragmentation events are anticipated to be the cleavage of the amide side chain, leading to the formation of the corresponding acylium cation and pyridine-related ions. The electron-withdrawing effect of the 2-fluoro substituent may influence the relative intensities of the fragment ions, providing a unique spectral signature. This comparative guide, grounded in established fragmentation principles, offers a valuable resource for the identification and characterization of this compound and other related fluorinated compounds in a research and development setting.

References

  • Drahos, L., & Vekey, K. (2001). Mass spectrometry of small molecules. Journal of Mass Spectrometry, 36(3), 237-263. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link][1]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide. Retrieved from [Link][5]

  • de Oliveira, D. B., & de Almeida, M. V. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(36), 20263–20272. Available at: [Link][3]

  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?. Retrieved from [Link][6]

  • Jurkowski, M. K., & Wasowicz, T. J. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Journal of Physics, 68, 205. Available at: [Link][4]

  • Zhang, X., et al. (2021). Simultaneous determination of nicotinamide and N 1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 35(12), e5261. Available at: [Link][7]

  • Jurkiewicz, P., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Physical Chemistry Chemical Physics, 23(40), 23158-23167. Available at: [Link]

  • Kaczorowska, M. A., et al. (2021). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 26(16), 4991. Available at: [Link][8]

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A Comparative Guide to Validating 2-Fluoro-N-methylnicotinamide Purity via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Drug Development

2-Fluoro-N-methylnicotinamide is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The purity of this starting material is paramount, as even trace impurities can have significant downstream effects on reaction yields, by-product formation, and the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity validation is not just a regulatory requirement but a scientific necessity.

This guide focuses on the validation of this compound purity, with a primary emphasis on the capabilities of LC-MS. We will explore the rationale behind method development, delve into a detailed experimental protocol, and provide a comparative analysis with other orthogonal techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).

Understanding the Analyte: this compound and Its Potential Impurities

A robust purity validation method begins with a thorough understanding of the target molecule and its likely impurities, which are often process-related. A plausible and common synthetic route to this compound involves the amidation of 2-fluoronicotinic acid with methylamine.

2-Fluoronicotinic Acid 2-Fluoronicotinic Acid Amidation Reaction Amidation Reaction 2-Fluoronicotinic Acid->Amidation Reaction Methylamine Methylamine Methylamine->Amidation Reaction This compound This compound Amidation Reaction->this compound Potential_Impurities Potential Impurities Amidation Reaction->Potential_Impurities

Figure 1: Synthetic pathway to this compound.

Based on this synthesis, we can anticipate several potential impurities:

  • Starting Materials: Unreacted 2-fluoronicotinic acid and residual methylamine.

  • Isomeric Impurities: Positional isomers of the starting material, such as 6-fluoronicotinic acid, which may be present from the synthesis of 2-fluoronicotinic acid itself.[1][2]

  • Process-Related Impurities:

    • Over-methylation: N,N-dimethyl-2-fluoronicotinamide, arising from the presence of dimethylamine in the methylamine source.

    • Hydrolysis: Reversion of the product to 2-fluoronicotinic acid if water is present during the reaction or work-up.

    • Precursor Impurities: Impurities from the synthesis of 2-fluoronicotinic acid, such as 2-chloro-5-fluoronicotinic acid.[3]

The Gold Standard: LC-MS for Purity Validation

LC-MS is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for a polar molecule like this compound.[4] Its high sensitivity and selectivity allow for the detection and quantification of trace-level impurities.[4]

The Causality Behind the LC-MS Method

The choice of each parameter in the LC-MS method is critical for achieving optimal separation and detection of this compound and its potential impurities.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Injection Sample Injection Chromatographic Separation Chromatographic Separation Sample Injection->Chromatographic Separation Elution Elution Chromatographic Separation->Elution Ionization Ionization Elution->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Data Acquisition & Processing Data Acquisition & Processing Detection->Data Acquisition & Processing

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Fluoro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 2-Fluoro-N-methylnicotinamide , structured for researchers and drug development professionals.

Executive Summary

This compound is a fluorinated pyridine derivative. Unlike standard organic waste, the presence of the fluorine atom mandates its classification as Halogenated Organic Waste . Improper disposal into non-halogenated streams can damage incinerator scrubbers (due to HF generation) or poison catalysts in solvent recycling streams.

Immediate Directives:

  • DO NOT mix with non-halogenated organic solvents (e.g., pure acetone, methanol) if your facility separates waste streams.

  • DO NOT dispose of down the drain.

  • DO label clearly as "Halogenated Organic" with the full chemical name.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

ParameterDataOperational Implication
Chemical Name This compoundMust be written in full on waste tags.
Structure Class Fluorinated Pyridine AmideHalogenated .[1][2] Generates Hydrogen Fluoride (HF) upon combustion.
Physical State Solid (Powder/Crystalline)Risk of dust inhalation; requires particulate segregation.
Core Hazards Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
Reactivity Stable; avoid strong oxidizersSegregate from nitric acid or perchlorates in waste storage.

Note: While specific toxicity data for this derivative may be limited, the "Precautionary Principle" dictates treating it as a toxic, halogenated pyridine derivative.

Pre-Disposal Protocol: Segregation Logic

The most critical error in disposing of fluorinated compounds is "Stream Contamination." You must segregate this compound from non-halogenated waste to ensure compliant destruction.

The "Halogen Rule"

In industrial hygiene, if a waste container contains >1-2% halogenated content , the entire container is classified as halogenated. Therefore, even small amounts of this compound dissolved in acetone turns the whole bottle into a halogenated waste stream.

Decision Matrix: Waste Stream Selection

SegregationLogic Start Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid SolidStream Solid Waste Stream (Trace-Contaminated Debris) IsSolid->SolidStream Gloves, Weigh Boats PureSolid Pure Chemical (Expired/Excess) IsSolid->PureSolid Bulk Substance LiquidCheck Solvent Composition? IsLiquid->LiquidCheck HaloStream Halogenated Solvent Waste (Blue/Yellow Can) LiquidCheck->HaloStream Contains this compound

Figure 1: Decision tree for segregating fluorinated pyridine waste. Note that any liquid solution containing this compound defaults to the Halogenated stream.

Detailed Disposal Workflows

Protocol A: Solid Waste (Pure Substance)

Use this for expired stocks or excess synthesis product.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid. Avoid metal containers if the substance has degraded or absorbed moisture (potential for HF formation).

  • Transfer:

    • Perform transfer inside a chemical fume hood to contain dust.

    • Use a disposable spatula.

  • Labeling:

    • Apply a "Hazardous Waste" label.[3]

    • Constituents: Write "this compound".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Place the container in the "Solid Hazardous Waste" satellite accumulation area.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC effluents containing the compound.

  • Stream Identification: Locate the Halogenated Waste carboy (often distinct from Non-Halogenated/Flammables).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[3]

  • Transfer:

    • Funnel the liquid into the carboy.

    • Crucial Step: Log the addition on the carboy's inventory tag. You must list "this compound" specifically.[2] Do not just write "Organic Solvents." The waste vendor needs to know fluorine is present for incineration calibration.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., dichloromethane or methanol) and add the rinsate to the same halogenated waste container.

Protocol C: Contaminated Debris (PPE & Sharps)
  • Gloves/Paper Towels: Dispose of in a chemically resistant biohazard/chem-waste bag (usually yellow or clear, depending on facility rules). Do not throw in regular trash.

  • Sharps/Glass: If needles or glass vials are contaminated, place them in a rigid Sharps Container labeled "Chemical Contaminated Sharps."

Regulatory & Compliance Context (RCRA/EPA)

While "this compound" is not explicitly listed on the EPA "P" or "U" lists (unlike Pyridine, which is U196), it must be managed as a characteristic hazardous waste.

  • Waste Characterization:

    • If the waste is ignitable (flash point <60°C due to solvent): D001 .

    • If it tests toxic via TCLP (unlikely for this specific derivative but possible): D043 (Pyridine) might be referenced if degradation occurs.

  • Destruction Method: The only validated destruction method for fluorinated organics is High-Temperature Incineration with acid gas scrubbing. This ensures the carbon backbone is mineralized to CO2 and the fluorine is captured as CaF2 (calcium fluoride) or similar salts in the scrubber, preventing atmospheric release of HF gas.

Emergency Response (Spills)[4]

Scenario: You spill 5g of solid powder on the benchtop.

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, safety glasses, and an N95 mask (if powder is aerosolized).

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Place waste into a wide-mouth jar.

    • Wipe the surface with soap and water (pyridine derivatives are often soluble in aqueous detergent).

    • Dispose of all cleanup materials as Solid Hazardous Waste .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5371, N-Methylnicotinamide. (Used for analog toxicity data). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulatory framework for halogenated solvents). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.